molecular formula C7H7F3N2O B6153377 6-methyl-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1361812-65-8

6-methyl-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B6153377
CAS No.: 1361812-65-8
M. Wt: 192.14 g/mol
InChI Key: KGIZIZNDRWYOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-(trifluoromethoxy)pyridin-2-amine is a specialty pyridine derivative designed for use as a key synthetic intermediate in pharmaceutical and medicinal chemistry research. Compounds within this chemical class are frequently employed in the development of active pharmaceutical ingredients (APIs) and biologically active molecules . The structure incorporates a trifluoromethoxy group, a moiety recognized for its ability to enhance a compound's metabolic stability, membrane permeability, and overall lipophilicity, making it a highly valuable feature in drug discovery . Similarly, the 2-aminopyridine core is a privileged scaffold in medicinal chemistry, often serving as a central building block in constructing molecules for probing biological systems . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Certificate of Analysis for specific purity and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1361812-65-8

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

6-methyl-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2O/c1-4-5(13-7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12)

InChI Key

KGIZIZNDRWYOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC(F)(F)F

Purity

95

Origin of Product

United States

The Enduring Significance of Pyridine Derivatives in Organic Synthesis and Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental pillars of organic chemistry. wisdomlib.orgglobalresearchonline.net Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, confer a distinct reactivity profile compared to their carbocyclic analog, benzene. fiveable.me This makes them invaluable as solvents, reagents, and versatile building blocks in a myriad of chemical transformations. fiveable.meyoutube.com

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net It is a core component in numerous natural products, including essential biomolecules like vitamins and coenzymes. fiveable.me Furthermore, pyridine derivatives are present in a vast number of FDA-approved drugs, demonstrating their critical role in the development of therapeutics for a wide array of diseases, including inflammatory conditions, cancer, and microbial infections. wisdomlib.orgresearchgate.net The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity for substitution at various positions on the ring allow for the fine-tuning of a molecule's physicochemical and biological properties. researchgate.net

Table 1: Selected Applications of Pyridine Derivatives

Field Examples of Applications
Medicinal Chemistry Anti-inflammatory, anticonvulsant, antimicrobial, antitumor agents. wisdomlib.org
Agrochemicals Herbicides, insecticides, fungicides. youtube.com
Materials Science Dyes, polymers, ligands for catalysis. youtube.comresearchgate.net

| Organic Synthesis | Solvents, reagents, catalysts. globalresearchonline.netfiveable.me |

The Strategic Importance of Fluorinated Heterocycles in Modifying Chemical Properties and Reactivity

The introduction of fluorine atoms or fluorine-containing groups into heterocyclic compounds is a powerful strategy in modern drug discovery and materials science. tandfonline.comrsc.org Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's characteristics. tandfonline.com The strategic placement of fluorine can influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. rsc.orgnih.gov

The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability and membrane permeability. nih.govresearchgate.net Unlike the trifluoromethyl (-CF3) group, the trifluoromethoxy group has a less pronounced effect on the pKa of nearby functionalities, offering a different tool for property modulation. researchgate.net The incorporation of such fluorinated moieties into heterocyclic frameworks has led to the development of numerous successful pharmaceuticals and agrochemicals. tandfonline.comnih.gov The fusion of fluorine chemistry with heterocyclic structures provides a potent combination for creating novel molecules with enhanced performance characteristics. rsc.org

Positioning of 6 Methyl 5 Trifluoromethoxy Pyridin 2 Amine Within the Landscape of Advanced Building Blocks

While specific, widespread research on 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is still emerging, its structure positions it as a highly valuable and advanced building block for organic synthesis. rsc.orgnih.govresearchgate.net Its utility stems from the unique combination of its three key components: the 2-aminopyridine (B139424) scaffold, the trifluoromethoxy group, and the methyl group.

The 2-aminopyridine moiety provides a reactive handle for a variety of chemical transformations, including N-acylation, N-alkylation, and participation in cross-coupling reactions to build more complex molecular architectures. The trifluoromethoxy group at the 5-position significantly influences the electronic nature of the pyridine (B92270) ring, enhancing its potential for specific interactions and improving key drug-like properties such as metabolic stability. The methyl group at the 6-position can also play a role in directing reactivity and influencing the conformation of molecules derived from this building block.

The synthesis of trifluoromethoxylated pyridines can be challenging, which underscores the value of compounds like this compound as readily available starting materials. rsc.orgnih.gov Its availability allows researchers to bypass complex synthetic steps and directly access novel chemical space. This positions it as a key intermediate for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Table 2: Structural Features and Potential Utility of this compound

Structural Feature Potential Contribution to Synthetic Utility
2-Aminopyridine Scaffold Versatile handle for further functionalization and construction of complex molecules.
Trifluoromethoxy Group Enhances metabolic stability, modulates lipophilicity and electronic properties. nih.govresearchgate.net

| Methyl Group | Influences steric environment and can direct regioselectivity in subsequent reactions. |

An Overview of Research Directions on 2 Aminopyridine Scaffolds

Retrosynthetic Analysis Approaches to the 6-Methyl-5-(trifluoromethoxy)pyridin-2-amine Core

Retrosynthetic analysis is a technique used to design a synthetic pathway for a target molecule by progressively breaking it down into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For this compound, several logical disconnections can be proposed.

A primary disconnection strategy involves the carbon-nitrogen bond of the 2-amino group. This suggests a precursor such as a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine), which can be converted to the desired amine via methods like palladium-catalyzed amination or nucleophilic aromatic substitution (SNAr).

Another key disconnection is at the C5-O bond of the trifluoromethoxy group. This leads back to a 5-hydroxypyridine precursor, which could be trifluoromethoxylated, or a 5-halopyridine that could undergo a nucleophilic substitution with a trifluoromethoxide source. Alternatively, direct C-H trifluoromethoxylation of a pre-functionalized pyridine (B92270) ring presents a more modern and atom-economical approach.

Further disconnections of the C-C bond for the methyl group or building the pyridine ring from acyclic precursors (e.g., via Hantzsch pyridine synthesis from a trifluoromethoxy-containing building block) represent other viable, albeit often more complex, strategies. lakotalakes.com

Direct and Indirect Strategies for the Introduction of the Trifluoromethoxy Group onto Pyridine Systems

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. rsc.org Its introduction onto a pyridine ring can be challenging.

Direct Trifluoromethoxylation: Recent advances have enabled the direct trifluoromethoxylation of heteroaromatic compounds. One prominent method involves the use of electrophilic trifluoromethoxylating agents, such as Togni-type reagents (e.g., 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole). Research has demonstrated that N-protected N-hydroxypyridines can undergo trifluoromethoxylation, where the -OCF3 group is introduced under mild conditions. rsc.org Mechanistic studies suggest a radical O-trifluoromethylation followed by a migration of the -OCF3 group. rsc.org The regioselectivity is influenced by the electronic properties of other substituents on the pyridine ring. rsc.org

Indirect Strategies: Indirect methods typically involve the construction of the -OCF3 group from a precursor functionality. For example, a phenol (B47542) or hydroxypyridine can be treated with a source of "CF3+" in the presence of a fluoride (B91410) source, though this is less common for the -OCF3 group compared to the -CF3 group. A more classical, though often harsh, approach involves the reaction of a chlorocarbonyl precursor with reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), which is not directly applicable to a hydroxyl group for -OCF3 formation. The synthesis of trifluoromethyl ethers often relies on different precursors, such as the reaction of a phenol with carbon tetrachloride and hydrogen fluoride.

While methods for direct trifluoromethylation (introduction of a -CF3 group) are well-established, using reagents like fluoroform-derived CuCF3, direct trifluoromethoxylation remains a more specialized area of research. nih.govacs.org

Regioselective Functionalization of Pyridine Rings at Positions 2, 5, and 6

Achieving the specific 2, 5, and 6 substitution pattern on the pyridine ring requires precise control over regioselectivity. The electronic nature of the pyridine ring (π-deficient) and the directing effects of existing substituents are paramount.

Position 2/6: These positions are electronically deficient and susceptible to nucleophilic attack. The Chichibabin reaction, for instance, allows for direct amination at the C2 position. galchimia.com Alternatively, a halogen placed at the C2 position serves as an excellent handle for SNAr or transition metal-catalyzed cross-coupling reactions.

Position 5: Functionalizing the C5 position often relies on electrophilic aromatic substitution, although the pyridine ring's deactivation makes this challenging without activating groups. A more reliable strategy is to use a pre-functionalized pyridine or employ halogen-metal exchange or directed metalation. For example, starting with a 2,5-dihalopyridine allows for sequential, regioselective functionalization at each position.

Directed Metalation: The presence of a directing group, such as an amino or alkoxy group, can facilitate deprotonation at an adjacent position with strong bases like organolithium reagents, followed by quenching with an electrophile. znaturforsch.com This can be a powerful tool for installing substituents at specific locations.

Halogen/Metal Exchange: Pyridines bearing a halogen atom (iodine or bromine) can undergo rapid halogen/metal exchange at low temperatures upon treatment with organolithium or magnesium reagents. znaturforsch.com The resulting organometallic species can then react with various electrophiles to introduce functionality with high regioselectivity. For instance, a 2-amino-5-bromo-6-methylpyridine could be a key intermediate, where the bromine at C5 is exchanged to introduce the trifluoromethoxy group or a precursor.

A recent report on the synthesis of a key intermediate for the KRAS G12C inhibitor divarasib (B10829276) demonstrated a highly regioselective SNAr amination on 2,6-dichloro-4-methylnicotinic acid as a starting point to control substitution. acs.org

Palladium-Catalyzed Amination Reactions for 2-Aminopyridine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for forming C-N bonds. This reaction is highly effective for synthesizing 2-aminopyridines from 2-halopyridine precursors (Cl, Br, I). nih.govsemanticscholar.org

The reaction typically involves a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, influencing reaction rate, scope, and efficiency.

Catalyst/Ligand SystemAmine SourceBaseTypical ConditionsRef.
Pd(OAc)2 / BINAPPrimary/Secondary AminesNaOt-BuToluene, 80-110 °C rsc.org
Pd2(dba)3 / XPhosAmmonia (B1221849) (or surrogate)NaOt-Bu, K3PO4Dioxane, 100 °C semanticscholar.org
Pd-G3 / KPhosAqueous AmmoniaKOHt-Amyl alcohol, 110 °C nih.gov
Pd(OAc)2 / RuPhosAmmonium SulfateK3PO4Dioxane, 110 °C nih.gov

This methodology offers high functional group tolerance and is often preferred for complex substrates where harsh conditions are not viable. Recent developments have even enabled the use of aqueous ammonia as the nitrogen source, providing a more practical and cost-effective option. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Pyridin-2-amines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing electron-deficient aromatic rings like pyridine. researchgate.net To form a 2-aminopyridine, this reaction requires a pyridine ring substituted with a good leaving group (typically a halogen, such as F or Cl) at the C2 position. The ring must also be sufficiently electron-deficient to facilitate nucleophilic attack by an amine.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate of reaction is dependent on:

The nature of the leaving group: F > Cl > Br > I.

The electron-withdrawing ability of other ring substituents.

The nucleophilicity of the incoming amine.

In a recent manufacturing process for a divarasib intermediate, a regioselective SNAr amination was employed where 4-methoxybenzylamine (B45378) displaced a chlorine atom at the C2 position of a 2,6-dichloropyridine (B45657) derivative. acs.org Catalytic methods have also been developed, using transition metals like ruthenium to activate the pyridine ring towards SNAr, allowing the reaction to proceed under milder conditions or with less reactive substrates. thieme-connect.comthieme-connect.com

Transition Metal-Catalyzed Cross-Coupling Methodologies for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura coupling precursors)

Transition metal-catalyzed cross-coupling reactions are indispensable for building the carbon skeleton of complex molecules. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron species and an organic halide, is particularly useful for synthesizing substituted pyridine precursors. nih.gov

For the synthesis of this compound, a Suzuki coupling could be envisioned at several stages:

Introduction of the Methyl Group: A 6-halopyridine derivative could be coupled with methylboronic acid or its esters to install the C6-methyl group.

Pyridine Ring Construction: A modular approach could involve coupling a dihalopyridine with different boronic acids in a sequential manner to build the desired substitution pattern. nih.gov

Challenges in Suzuki couplings involving pyridines can arise from the Lewis basic nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity. nih.govresearchgate.net The development of specialized ligands, often bulky and electron-rich phosphines, has been critical in overcoming this issue and enabling efficient coupling of a wide range of pyridine-derived substrates. researchgate.net

Protecting Group Strategies for the Amine Moiety in Complex Syntheses

In a multistep synthesis, the reactive 2-amino group often requires protection to prevent it from participating in unwanted side reactions. libretexts.org An ideal protecting group should be easy to install and remove selectively under mild conditions without affecting other functional groups in the molecule. jocpr.com

Common protecting groups for amines include:

Carbamates:

Boc (tert-Butoxycarbonyl): Installed using Boc anhydride (B1165640) (Boc2O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). youtube.com

Cbz (Benzyloxycarbonyl): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (H2/Pd). creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but removed under mild basic conditions, often with piperidine. This orthogonality to Boc and Cbz is highly valuable. wikipedia.org

Amides:

Acetyl (Ac): Formed by reaction with acetyl chloride or acetic anhydride. It significantly reduces the nucleophilicity of the amine. Removal typically requires harsh acidic or basic hydrolysis. youtube.com

Alkyl Groups:

PMB (p-Methoxybenzyl): Can be installed via alkylation. A key advantage is its removal under oxidative conditions or with strong acid, offering an alternative to hydrogenation- or strong acid-labile groups. The synthesis of a divarasib intermediate utilized bis(PMB) protection, which was later removed using aqueous HBr. acs.orgacs.org

Protecting GroupIntroduction ReagentCleavage ConditionOrthogonalityRef.
BocBoc2OAcid (e.g., TFA)Stable to base, hydrogenation youtube.com
Cbz (Z)Benzyl chloroformateH2/Pd, HBr/AcOHStable to mild acid/base creative-peptides.com
Acetyl (Ac)Ac2O or AcClStrong acid/base hydrolysisStable to many conditions youtube.com
PMBPMB-ClAcid (HBr, TFA), Oxidation (DDQ, CAN)Stable to base, hydrogenation acs.org

Development and Optimization of Novel Synthetic Pathways for this compound

The synthesis of highly substituted pyridines, particularly those containing fluorine moieties like the trifluoromethoxy (OCF₃) group, presents significant challenges in organic chemistry. While specific, optimized pathways for the direct synthesis of this compound are not extensively detailed in publicly available research, the development of synthetic routes can be inferred from methodologies applied to analogous fluorinated pyridines and general strategies for trifluoromethoxylation. The introduction of the OCF₃ group is particularly difficult due to the instability of related transition metal complexes and the poor nucleophilicity of the OCF₃ anion. nih.gov

The development of synthetic strategies for related compounds, such as key intermediates for pharmaceuticals, offers valuable insights into potential pathways. For instance, the manufacturing process for 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a key intermediate for the KRAS G12C inhibitor Divarasib, highlights a multi-step approach to constructing a densely functionalized pyridine ring. acs.orgacs.org This process underscores the complexity involved in regioselectively introducing multiple substituents.

Multi-Step Synthesis of a Functionalized Pyridine Analog

An initial, first-generation manufacturing process for a similar compound involved nine steps, featuring protecting group manipulations and a copper-mediated trifluoromethylation. acs.orgacs.org Subsequent process research led to a more efficient, second-generation route. This improved pathway begins with a readily available starting material and proceeds through key transformations, including deoxofluorination, halogen exchange, and regioselective amination. acs.org

A detailed examination of a synthetic sequence for a related chloro-analog reveals the intricate steps required, starting from 2,6-dichloro-4-methylpyridine. acs.org This process involves sequential substitutions and functional group introductions to build the desired molecular architecture.

Table 1: Selected Steps in the Synthesis of a Substituted Trifluoromethyl-Pyridine Analog

StepStarting MaterialReagentsProductKey Transformation
12,6-Dichloro-4-methylpyridine4-methoxybenzylamine6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amineNucleophilic Aromatic Substitution (SNAr)
2Product from Step 1N-Iodosuccinimide (NIS), DMF6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amineIodination
3Product from Step 2CuI, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, HMPA, DMF6-Chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amineCopper-mediated Trifluoromethylation
4Product from Step 340 wt % aq HBr, HOAc6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine TosylateDeprotection of PMB group
5Product from Step 4Acetyl bromide, then 40 wt % aq HBr6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amineHalogen Exchange (Cl to Br)
This table is generated based on the synthetic steps reported for a key intermediate of Divarasib. acs.orgacs.org

Novel Trifluoromethoxylation Methodologies for Pyridine Scaffolds

The direct introduction of the trifluoromethoxy group onto a pyridine ring is a highly sought-after transformation. Recent advances have focused on overcoming the inherent challenges associated with this functional group.

One innovative strategy involves a radical O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamines followed by an OCF₃-migration. mdpi.com This method utilizes a Togni reagent and is noted for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.com The reaction's sensitivity to the electronic properties of substituents on the pyridine ring is a key finding; electron-donating groups can facilitate the rearrangement at or below room temperature, whereas electron-deficient substrates may require heating. nih.govmdpi.com

Another approach is the direct C-H trifluoromethoxylation of heteroarenes. nih.gov Research using bis(trifluoromethyl)peroxide (BTMP) as a source of OCF₃ radicals has shown promise. nih.gov This method can be catalyzed by visible light photoredox catalysis or by using TEMPO as a catalytic electron shuttle, allowing for the preparation of valuable trifluoromethoxylated pyridines under mild conditions. nih.gov This direct, one-step synthesis represents a significant improvement over previously reported multi-step routes. nih.gov

Table 2: Comparison of Trifluoromethoxylation Strategies for Pyridine Systems

MethodReagent(s)Key FeaturesLimitationsReference(s)
Radical O-trifluoromethylation / Migration Togni Reagent IMild conditions; Broad substrate scope; Amenable to gram-scale synthesis.Requires preparation of N-hydroxylamine precursors; Products are often ortho-substituted to the amino group. nih.govmdpi.com
Direct C-H Trifluoromethoxylation Bis(trifluoromethyl)peroxide (BTMP), TEMPO or PhotocatalystOne-step synthesis from unactivated heteroarenes; Mild conditions.Can result in mixtures of regioisomers; Moderate yields in some cases. nih.gov
Directing-Group-Assisted C-H Trifluoromethoxylation AgBF₄, CsF, K₂S₂O₈Regioselective intermolecular reaction; Accommodates various substituents.Requires a directing group on the substrate. rsc.org

These methodologies provide a toolbox for constructing OCF₃-containing heteroaromatic building blocks. nih.gov The development of such pathways is crucial, as the unique properties of the trifluoromethoxy group are highly valuable in medicinal and agrochemical chemistry. rsc.org The optimization of these novel pathways continues to be an active area of research, aiming to improve yields, regioselectivity, and applicability to complex molecules like this compound.

Nucleophilic Reactivity of the 2-Amino Group

The 2-amino group on the pyridine ring is the primary center of nucleophilicity in the molecule. Similar to other 2-aminopyridine derivatives, this exocyclic amine is expected to readily engage in reactions with a wide range of electrophiles. Its reactivity, however, is modulated by the electronic effects of the other substituents on the ring. The electron-donating methyl group at the 6-position slightly enhances its nucleophilicity, while the potent electron-withdrawing effect of the trifluoromethoxy group at the 5-position diminishes it.

Typical reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to mixtures of N-alkylated and ring-alkylated products.

Condensation: Participation in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions. However, the stability of heteroaromatic diazonium salts can be variable.

The 2-aminopyridine moiety is a crucial structural component in many biologically active molecules and serves as a versatile precursor for constructing more complex heterocyclic systems, such as imidazo[1,2-a]pyridines. chemicalbook.comresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring

In the case of this compound, the situation is further complicated by the substituents. The trifluoromethoxy group is a powerful deactivating group, significantly reducing the electron density of the ring. mdpi.com While the amino and methyl groups are activating, their influence may not be sufficient to overcome the combined deactivating effects of the pyridine nitrogen and the trifluoromethoxy group. If EAS were to occur, the regiochemical outcome would be determined by the directing effects of all three substituents. The amino group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the trifluoromethoxy group is also known to be a para-director. Given the positions of the existing groups, electrophilic attack would most likely be directed to the C-3 or C-4 positions, though yields are expected to be very low under standard EAS conditions. youtube.com

Influence of the Trifluoromethoxy Substituent on Ring Activation and Regioselectivity

The trifluoromethoxy (-OCF₃) group profoundly influences the electronic properties and reactivity of the pyridine ring. It is one of the most lipophilic and strongly electron-withdrawing substituents used in medicinal chemistry. mdpi.comnih.gov

Electronic Effects:

Inductive Effect (-I): The high electronegativity of the fluorine atoms results in a very strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. mdpi.com

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons to the ring via resonance. However, this effect is significantly attenuated compared to a methoxy (B1213986) group because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation.

The net result is that the -OCF₃ group is a strong deactivating group for EAS. In terms of regioselectivity, despite its deactivating nature, the resonance donation directs incoming electrophiles to the para position. youtube.com In the context of this compound, the trifluoromethoxy group at C-5 would direct an incoming electrophile to the C-2 position, which is already occupied. Its influence on other positions is primarily deactivating.

SubstituentPositionInductive EffectResonance EffectOverall Effect on EASDirecting Preference
2-Amino (-NH₂)C-2-I (Weak)+R (Strong)ActivatingOrtho, Para
6-Methyl (-CH₃)C-6+I (Weak)HyperconjugationActivatingOrtho, Para
5-Trifluoromethoxy (-OCF₃)C-5-I (Strong)+R (Weak)DeactivatingPara

Metalation and Directed Lithiation Studies on the Pyridine Scaffold

Given the difficulty of electrophilic aromatic substitution, directed ortho metalation (DoM) presents a more viable strategy for the regioselective functionalization of the pyridine ring. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

For this compound, the 2-amino group can serve as a potent DMG. sci-hub.st To prevent deprotonation of the amine itself, it is often converted to a more robust directing group, such as a pivaloyl amide (-NHPiv). This group effectively directs lithiation to the C-3 position. Subsequent quenching of the resulting lithiated species with an electrophile (E+) would yield a 2,3-disubstituted pyridine derivative. sci-hub.stacs.org

Alternatively, the methyl group at C-6 could undergo side-chain lithiation, particularly with a strong, hindered base, to form a pyridylmethyllithium species. researchgate.net This carbanion could then react with various electrophiles to functionalize the methyl group. The competition between ring lithiation directed by the amino group and side-chain lithiation would depend on the specific base, solvent, and temperature conditions employed. clockss.org

Directing GroupPositionProbable Site of LithiationPotential Product after Electrophilic Quench
2-PivaloylaminoC-2C-33-E-6-methyl-5-(trifluoromethoxy)-2-(pivaloylamino)pyridine
6-MethylC-6Side-chain (CH₂)6-(CH₂E)-5-(trifluoromethoxy)pyridin-2-amine

Pathways of Oxidation and Reduction Involving the Pyridine Ring and Amine Functionality

Oxidation: The 2-aminopyridine moiety is susceptible to oxidation, although it is generally more resistant than its aniline (B41778) analogue due to a higher oxidation potential. doi.orgnih.gov One-electron oxidation of 2-aminopyridine is known to be more difficult than that of 3-aminopyridine. doi.org Strong oxidizing agents could potentially oxidize the exocyclic amino group to nitroso or nitro functionalities. The pyridine ring nitrogen can also be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide. N-oxide formation can be a useful synthetic strategy, as it alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. nih.gov

Reduction: The pyridine ring is generally stable to catalytic hydrogenation under mild conditions. More forcing conditions (e.g., high pressure, high temperature, or stronger catalysts like platinum oxide) are typically required for the reduction of the pyridine ring to a piperidine. The trifluoromethoxy group is known to be highly stable and resistant to most reducing agents. researchgate.net Therefore, selective reduction of the pyridine ring without affecting the trifluoromethoxy group is likely feasible under controlled hydrogenation conditions.

Studies on the Chemical Transformations of the Trifluoromethoxy Group

The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability. researchgate.netmdpi.com It is generally inert to a wide range of reaction conditions, including strong acids, bases, oxidizing agents, and reducing agents. The C-F bonds within the group are very strong, making transformations that involve their cleavage challenging. rsc.org

While selective transformation of a trifluoromethyl (-CF₃) group can be achieved under specific conditions, often involving transition metal catalysis or specialized reagents, similar transformations for the trifluoromethoxy (-OCF₃) group are less common. tcichemicals.com Any reaction aimed at modifying the -OCF₃ group would likely require harsh conditions that could degrade other parts of the molecule. For most synthetic purposes, the trifluoromethoxy group is considered a robust and unreactive spectator group. mdpi.com

Theoretical and Experimental Elucidation of Reaction Mechanisms

Understanding the complex reactivity of this compound requires a combination of theoretical and experimental approaches.

Theoretical Studies: Density Functional Theory (DFT) calculations are powerful tools for probing the electronic structure and predicting the reactivity of molecules. ias.ac.inresearchgate.net For this compound, DFT could be used to:

Calculate electrostatic potential maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Determine the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of kinetic reactivity.

Model the transition states and intermediates of potential reactions (e.g., electrophilic substitution, lithiation) to determine activation energies and predict the most favorable reaction pathways and regiochemical outcomes. rsc.org

Analyze the nucleophilicity of the amino group and the pyridine nitrogen. ias.ac.in

Experimental Elucidation: Experimental studies are crucial to validate theoretical predictions and fully characterize reaction pathways. Key techniques would include:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing substituent, temperature, solvent) to determine rate laws and calculate activation parameters, providing insight into the rate-determining step of a reaction. researchgate.net

Isotopic Labeling: Using isotopes (e.g., deuterium) to trace the movement of atoms during a reaction, which can help to confirm proposed mechanisms, such as determining which proton is removed during a lithiation step.

Intermediate Trapping/Spectroscopic Observation: Designing experiments to trap reactive intermediates or using spectroscopic techniques (e.g., low-temperature NMR) to directly observe them, providing direct evidence for a proposed mechanism.

Cyclic Voltammetry: To investigate the oxidation and reduction potentials of the molecule, which can provide information about its electronic properties and the feasibility of electron-transfer-based reaction mechanisms. researchgate.net

Through the synergy of these computational and experimental methods, a detailed and accurate picture of the reactivity and mechanistic pathways for this compound can be established.

Acylation and Alkylation Reactions at the Amino Nitrogen

The exocyclic amino group of this compound is the primary site for nucleophilic attack, readily undergoing acylation and alkylation reactions. These transformations are fundamental for introducing a variety of functional groups, altering the compound's steric and electronic properties, and providing handles for further chemical modification.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acylpyridine derivatives. This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent, allowing for the introduction of aliphatic, aromatic, and heterocyclic moieties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or via reductive amination. Direct alkylation with alkyl halides may sometimes lead to over-alkylation, but conditions can be optimized to favor mono-alkylation. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for introducing primary and secondary alkyl groups. The literature on N-alkylation of amino acids and related compounds provides a substantial body of methods applicable to this substrate. monash.edu

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideN-(6-methyl-5-(trifluoromethoxy)pyridin-2-yl)acetamide
AcylationBenzoyl chlorideN-(6-methyl-5-(trifluoromethoxy)pyridin-2-yl)benzamide
AlkylationMethyl iodideN,6-dimethyl-5-(trifluoromethoxy)pyridin-2-amine
Reductive AminationBenzaldehyde, then NaBH₄N-benzyl-6-methyl-5-(trifluoromethoxy)pyridin-2-amine

Arylation and Heteroarylation of the Amine Group for N-Ligand Synthesis

The formation of carbon-nitrogen (C-N) bonds between the amino group and aryl or heteroaryl systems is a critical transformation for the synthesis of complex ligands and pharmacologically relevant structures. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of this compound with a wide array of aryl halides (bromides, chlorides) and triflates. wikipedia.orgacs.org The reaction typically employs a palladium catalyst, a phosphine ligand (e.g., RuPhos, BrettPhos), and a base. libretexts.orgacs.org The choice of ligand is crucial for achieving high yields and accommodating sterically demanding or electronically diverse coupling partners. researchgate.net

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann condensation, is also effective for N-arylation. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions required harsh temperatures, modern protocols often use soluble copper catalysts and ligands (e.g., phenanthroline), allowing the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net This method is particularly useful for coupling with electron-deficient aryl halides. wikipedia.org

These methods enable the synthesis of diarylamines and heteroaryl-arylamines, which are prevalent structures in materials science and medicinal chemistry.

Reaction NameCatalyst System (Typical)Arylating Agent ExampleProduct Class
Buchwald-HartwigPd₂(dba)₃ / Xantphos / Cs₂CO₃BromobenzeneN-phenyl-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
Buchwald-HartwigPd(OAc)₂ / BrettPhos / LiHMDS2-ChloropyrazineN-(pyrazin-2-yl)-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
Ullmann CondensationCuI / L-proline / K₂CO₃1-Iodo-4-nitrobenzeneN-(4-nitrophenyl)-6-methyl-5-(trifluoromethoxy)pyridin-2-amine

Formation of Condensed Heterocyclic Systems Incorporating the 6-Methyl-5-(trifluoromethoxy)pyridine Unit

The 2-aminopyridine moiety serves as an excellent precursor for the construction of fused bicyclic and polycyclic heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the parent pyridine.

One prominent strategy is the synthesis of imidazo[1,2-a]pyridines. This can be achieved by reacting the 2-aminopyridine with α-haloketones or through multi-component reactions like the Groebke–Blackburn–Bienaymé reaction. acs.org Another approach involves the annulation of vinyl azides with 2-aminopyridines, which proceeds through the formation of an imine followed by cyclization and nitrogen extrusion to yield the imidazo[1,2-a]pyridine (B132010) core. acs.org Similarly, metal-free annulation reactions with arenes can lead to the formation of pyrido[1,2-a]benzimidazole (B3050246) scaffolds. nih.govresearchgate.net

The Pictet-Spengler reaction offers another pathway to condensed systems. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgbeilstein-journals.orgnih.gov While not a direct reaction of the title compound, a derivative such as 3-(2-aminoethyl)-6-methyl-5-(trifluoromethoxy)pyridine could be synthesized and then subjected to the Pictet-Spengler reaction to generate tetrahydro-β-carboline analogues.

Reaction TypeReactant(s)Resulting Heterocyclic System
AnnulationBromoacetophenoneImidazo[1,2-a]pyridine
AnnulationVinyl azideImidazo[1,2-a]pyridine acs.org
Metal-free AnnulationSubstituted methylbenzenePyrido[1,2-a]benzimidazole nih.gov
Pictet-Spengler (hypothetical)Derivative + AldehydeTetrahydro-β-carboline analogue wikipedia.org

Introduction of Organometallic Functionalities (e.g., Boronic Esters for Cross-Coupling)

Introducing organometallic functionalities, particularly boronic acids and their esters, onto the pyridine ring transforms it into a versatile building block for cross-coupling reactions. The most common application is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

The synthesis of pyridinylboronic esters can be achieved through several methods. arkat-usa.org A common route involves the halogenation of the pyridine ring (e.g., at the C3 position), followed by a metal-halogen exchange (using reagents like n-butyllithium) and subsequent quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. researchgate.netgoogle.com An alternative, increasingly popular method is the direct C-H borylation catalyzed by iridium or rhodium complexes. arkat-usa.orgresearchgate.net This avoids the need for a pre-functionalized halogenated pyridine. The resulting boronic esters are generally more stable and easier to handle than the corresponding boronic acids. arkat-usa.org Once formed, the boronic ester can be coupled with a wide variety of aryl or heteroaryl halides under Suzuki-Miyaura conditions to introduce new carbon substituents onto the pyridine core.

StepMethodReagents (Typical)Intermediate/Product
1. HalogenationElectrophilic BrominationNBS3-Bromo-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
2. BorylationMiyaura BorylationBis(pinacolato)diboron, PdCl₂(dppf), KOAc6-Methyl-5-(trifluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
3. Cross-CouplingSuzuki-Miyaura Coupling4-Bromotoluene, Pd(PPh₃)₄, Na₂CO₃6-Methyl-3-(p-tolyl)-5-(trifluoromethoxy)pyridin-2-amine

Exploration of C-H Activation and Direct Functionalization on the Pyridine Ring

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic rings, bypassing the need for pre-installation of leaving groups. nih.gov For the this compound scaffold, the regioselectivity of C-H functionalization is dictated by the combined electronic and steric effects of the substituents. The pyridine nitrogen makes the ring electron-deficient, and C-H bonds at positions ortho and para to it are generally more activated towards certain types of functionalization.

The amino group can act as a directing group for ortho-C-H activation (at the C3 position). Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are often employed for these transformations. nih.gov Reactions such as direct arylation, alkenylation, and acyloxylation can potentially be directed to the C3 position. However, the C4 position is also a potential site for functionalization, especially in reactions that are sensitive to steric hindrance from the C3 and C5 substituents. nih.gov Recent advances have enabled selective functionalization at the C3 and even the more remote C4 positions of the pyridine ring through various catalytic systems. acs.orgresearchgate.netelsevierpure.com

C-H Functionalization TypePotential PositionCatalyst System (Example)Potential Product
Direct ArylationC3Pd(OAc)₂ / Norbornene3-Aryl-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
Direct AlkenylationC3[RhCp*Cl₂]₂ / AgSbF₆3-Alkenyl-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
TrifluoromethylationC3/C4Togni's Reagent / Catalyst3/4-(Trifluoromethyl)-6-methyl-5-(trifluoromethoxy)pyridin-2-amine

Synthesis of Polyfunctionalized Pyridine Derivatives for Diversified Chemical Libraries

The true synthetic power of this compound lies in the combinatorial application of the derivatization reactions described above. By strategically combining N-functionalization, C-H activation, and cross-coupling reactions, a vast and diverse chemical library can be constructed from this single starting material.

A potential diversification strategy could begin with N-acylation or N-arylation to create a set of core intermediates. Each of these intermediates could then be subjected to a panel of C-H functionalization or borylation/cross-coupling reactions to modify the pyridine ring. For example, an N-acetylated derivative could undergo C-H arylation at the C3 position. Alternatively, a 3-bromo derivative could be synthesized, converted to a boronic ester, and then used in a library of Suzuki couplings. This matrix-based approach allows for the rapid generation of novel, polyfunctionalized pyridine derivatives with finely tuned properties, suitable for screening in drug discovery and materials science applications. The introduction of the trifluoromethyl group is a known strategy to enhance properties like metabolic stability and lipophilicity in bioactive molecules. researchgate.net

Step 1 (N-Functionalization)Step 2 (Ring Functionalization)Final Product Structure
Acylation (with Acetyl Chloride)C3-H Arylation (with Iodobenzene)3-Phenyl-N-acetyl-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
Buchwald-Hartwig (with 4-bromoanisole)Bromination (at C3)N-(4-methoxyphenyl)-3-bromo-6-methyl-5-(trifluoromethoxy)pyridin-2-amine
No N-FunctionalizationC3-Borylation, then Suzuki Coupling (with 2-bromothiophene)6-Methyl-3-(thiophen-2-yl)-5-(trifluoromethoxy)pyridin-2-amine

Spectroscopic and Structural Elucidation of 6 Methyl 5 Trifluoromethoxy Pyridin 2 Amine and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-methyl-5-(trifluoromethoxy)pyridin-2-amine, a combination of 1H, 13C, and 19F NMR experiments allows for a complete assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The protons on the pyridine (B92270) ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy group. tandfonline.comtandfonline.com The methyl group protons will likely appear as a singlet in the upfield region. The amine protons may present as a broad singlet, and its chemical shift can be solvent-dependent. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts significantly affected by the attached functional groups. The carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. rsc.org The methyl carbon will appear at a higher field. The chemical shifts of the pyridine carbons can be predicted based on substituent effects. researchgate.netchemicalbook.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgrsc.org The trifluoromethoxy group in this compound is expected to give a sharp singlet in the 19F NMR spectrum, with a chemical shift characteristic of the -OCF₃ group. azom.comspectrabase.comfluorine1.ru This provides a clear confirmation of the presence of this functional group.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H NMR
H (aromatic)6.5 - 8.0dJ(H,H) ≈ 8-9
H (aromatic)6.5 - 8.0dJ(H,H) ≈ 8-9
NH₂4.5 - 6.0br s-
CH₃2.2 - 2.5s-
¹³C NMR
C (pyridine ring)110 - 160s-
C (CF₃O)120 - 125q¹J(C,F) ≈ 250-260
CH₃15 - 25s-
¹⁹F NMR
OCF₃-58 to -60s-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ range). acs.orgcdnsciencepub.comnih.gov The strong C-F stretching vibrations of the trifluoromethoxy group are anticipated to appear in the 1000-1300 cm⁻¹ region. ias.ac.inbjp-bg.comresearchgate.netcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds. The symmetric vibrations of the pyridine ring and the C-CF₃ stretching mode are expected to be strong in the Raman spectrum. cdnsciencepub.comcdnsciencepub.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H (amine)Stretching3300 - 3500Medium-StrongWeak
C-H (aromatic)Stretching3000 - 3100MediumMedium
C-H (methyl)Stretching2850 - 2960MediumMedium
C=N, C=C (pyridine)Ring Stretching1400 - 1600StrongStrong
C-F (trifluoromethoxy)Stretching1000 - 1300Very StrongMedium
C-O (trifluoromethoxy)Stretching950 - 1100StrongWeak

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation of this ion may involve the loss of small neutral molecules such as HF or CO. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the target compound, GC-MS can be employed. Under electron ionization (EI), the molecule will undergo more extensive fragmentation. Common fragmentation pathways for related aromatic amines and trifluoromethyl compounds include the loss of the trifluoromethyl radical (•CF₃) or the entire trifluoromethoxy group. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected Key Ions
ESI-MSPositive[M+H]⁺, [M+Na]⁺
GC-MSElectron Ionization (EI)M⁺•, [M-CF₃]⁺, [M-OCF₃]⁺, fragments from pyridine ring cleavage

X-ray Crystallography for Definitive Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters and Interactions

ParameterExpected Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric or non-centrosymmetric
Key Intermolecular InteractionsN-H···N hydrogen bonds, π-π stacking, C-H···F interactions
Molecular ConformationNear-planar pyridine ring

Advanced Chromatographic Methods for Purity Assessment and Isolation of Intermediates and Products

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for the isolation of intermediates and final products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of pyridine derivatives. helixchrom.comthermofisher.comhelixchrom.comresearchgate.net A C18 or a specialized fluorinated stationary phase can be used. nih.govresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to ensure good peak shape for the basic pyridine compound.

Gas Chromatography (GC): GC can be utilized for the analysis of the target compound and its more volatile derivatives. The choice of the column's stationary phase is crucial for achieving good separation, with polar columns often being suitable for amine-containing compounds. nih.gov

These chromatographic methods are not only vital for confirming the purity of the final product but are also indispensable for monitoring the progress of reactions and for the purification of intermediates during the synthesis of this compound and its derivatives.

Computational and Theoretical Chemistry Studies on 6 Methyl 5 Trifluoromethoxy Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometric properties of molecules. For 6-methyl-5-(trifluoromethoxy)pyridin-2-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed picture of its ground-state geometry. nih.gov

Table 1. Representative Geometric Parameters from DFT Calculations for a Related Pyridine (B92270) Derivative (6-Methylpyridin-2-amine).
ParameterValue (Å or °)
C2-N1 Bond Length1.34 Å
C2-N2 Bond Length1.37 Å
C5-C6 Bond Length1.39 Å
N1-C2-C3 Bond Angle122.7°
C3-C4-C5 Bond Angle118.9°

Data derived from computational studies on 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine. researchgate.net

Prediction of Reactivity Profiles and Active Sites (e.g., Fukui Functions, Electrostatic Potentials)

Computational methods are invaluable for predicting how a molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps and Fukui functions are key descriptors of reactivity.

The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-deficient, colored blue). The most negative regions, susceptible to electrophilic attack, are expected around the pyridine nitrogen atom and the exocyclic amine's nitrogen atom due to their lone pairs of electrons. researchgate.net The trifluoromethoxy group, being strongly electron-withdrawing, would create a more positive potential on the adjacent ring carbons. nih.gov

Fukui functions provide a more quantitative measure of a site's reactivity towards nucleophilic, electrophilic, or radical attack. nih.gov These functions are derived from changes in electron density as electrons are added or removed. researchgate.net For this molecule, calculations would likely indicate that the nitrogen atoms are the primary sites for electrophilic attack (highest f⁻ value), while certain carbon atoms on the pyridine ring, influenced by the electron-withdrawing -OCF3 group, would be the most susceptible to nucleophilic attack (highest f⁺ value). nih.govresearchgate.net

Analysis of the Electronic Effects of the Trifluoromethoxy Group on Pyridine Aromaticity and Amine Basicity

The trifluoromethoxy (-OCF3) group profoundly influences the electronic properties of the pyridine ring and the basicity of the attached amine. Its effects are primarily twofold:

Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the -OCF3 group is a very strong electron-withdrawing group through the sigma bond network. This effect significantly reduces the electron density of the aromatic ring. nih.gov

Resonance Effect (+M): The oxygen atom has lone pairs that can be donated into the pyridine π-system. However, the strong electron withdrawal by the CF3 moiety diminishes the oxygen's ability to donate, making this effect much weaker compared to a methoxy (B1213986) (-OCH3) group. nih.gov

The net result is that the -OCF3 group deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution. This electron withdrawal also has a dramatic impact on the basicity of the 2-amino group. Basicity relies on the availability of the nitrogen's lone pair to accept a proton. The strong inductive pull of the -OCF3 group delocalizes this lone pair and reduces the electron density on the nitrogen, thereby significantly decreasing its basicity compared to unsubstituted 2-aminopyridine (B139424). This effect is a well-documented consequence of introducing fluorine-containing substituents to aromatic amines. researchgate.net

Conformational Analysis and Interconversion Pathways of the Compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of a molecule due to rotation around single bonds. For this compound, the most significant rotational barrier is associated with the C5-O bond of the trifluoromethoxy group.

Unlike the methoxy group, which often prefers a planar conformation with the aromatic ring, the trifluoromethoxy group typically adopts an orthogonal (perpendicular) conformation. semanticscholar.orgnih.gov This preference is due to electronic effects; the electron-withdrawing nature of the CF3 group reduces the interaction between the oxygen lone pairs and the pyridine π-system, removing the incentive for planarity. nih.gov Computational studies can map the potential energy surface for the rotation around the C5-O bond, identifying the energy minima (stable conformers) and the energy barriers for interconversion between them. Similar analyses can be performed for the rotation of the amino and methyl groups, although their rotational barriers are generally much lower. The greater conformational flexibility of the OCF3 group compared to a methoxy group can be significant in its interactions with biological targets. nih.gov

Modeling of Transition States and Reaction Coordinate Analysis for Key Transformations

Understanding chemical reactions at a molecular level requires the characterization of transition states—the highest energy point along a reaction pathway. DFT calculations are a powerful tool for locating and analyzing these fleeting structures. youtube.comacs.org

For a molecule like this compound, chemists might be interested in transformations such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Theoretical modeling can be employed to:

Locate Transition State Geometries: Using algorithms like the QST2 method, the precise geometry of the transition state can be calculated. mdpi.com

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. acs.org

Perform Reaction Coordinate Analysis: By mapping the energy changes as the reaction progresses from reactants to products through the transition state (a process known as an Intrinsic Reaction Coordinate, or IRC, calculation), the entire mechanism can be visualized and understood.

While specific transition state models for this compound are not published, the methodology allows for a deep, predictive understanding of its potential chemical transformations. mdpi.com

Quantum Chemical Approaches to Understanding Spectroscopic Data

Quantum chemical calculations are essential for interpreting and predicting spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. ethz.chnih.gov

By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and normal modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results. dergipark.org.tr

Similarly, NMR chemical shifts and spin-spin coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these calculated spectra to experimental ones is a powerful method for confirming molecular structure. researchgate.net

Table 2. Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Related Pyridine Derivative.
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
NH₂ Symmetric Stretch34503445
CH₃ Asymmetric Stretch30503045
Pyridine Ring Stretch16101615
NH₂ Scissoring15601565

Note: This table is illustrative, based on typical agreements found in DFT studies of similar molecules like aminomethylpyridines. researchgate.net

Applications of 6 Methyl 5 Trifluoromethoxy Pyridin 2 Amine As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Scaffolds for Chemical Research

No specific examples of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine being used in the construction of complex heterocyclic scaffolds were found in the reviewed literature.

Role as a Precursor in the Synthesis of Advanced Organic Materials

There is no available information on the role of this compound as a precursor in the synthesis of advanced organic materials.

Incorporation into Polycyclic and Macrocyclic Architectures via Advanced Coupling Strategies

No studies detailing the incorporation of this compound into polycyclic or macrocyclic structures through advanced coupling strategies have been published.

Exploration as a Precursor for Ligands in Transition Metal Catalysis

There is no evidence in the current body of scientific literature to suggest that this compound has been explored as a precursor for ligands in transition metal catalysis.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Analogous Pyridines

Reaction TypeCatalyst SystemSolventTemp (°C)Yield (%)Reference
AminationPd(OAc)₂/XantphosDioxane10072
TrifluoromethoxylationCuI/1,10-phenanthrolineDMF12065

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm) and NH₂ groups (δ ~5.2 ppm) .
  • HPLC-MS : Electrospray ionization (ESI+) confirms molecular weight (MW = 222.15 g/mol) and purity (>95%) .
  • FT-IR : Identify C-F stretches (1100–1200 cm⁻¹) and NH₂ bending (1600 cm⁻¹) .
    Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions.

What are the primary biological targets or activities reported for this compound?

Basic Research Focus
While direct data on this compound is limited, structurally similar pyridines exhibit:

  • Kinase inhibition : Trifluoromethoxy groups enhance binding to ATP pockets in kinases .
  • Antimicrobial activity : Pyridine derivatives disrupt bacterial membrane synthesis .
    Methodological Tip : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

How can researchers optimize regioselectivity when introducing the trifluoromethoxy group?

Advanced Research Focus
Regioselectivity challenges arise due to competing electrophilic substitution pathways. Strategies include:

  • Directing groups : Install temporary protecting groups (e.g., boronic esters) at the 5-position to guide substitution .
  • Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition of sensitive intermediates .
    Case Study : A 2023 study achieved 85% regioselectivity using a Pd/PCy₃ catalyst system in toluene .

What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?

Advanced Research Focus
Discrepancies in solubility (e.g., DMSO vs. hexane) arise from the compound’s amphiphilic nature. Solutions include:

  • Co-solvent systems : Blend ethanol/water (70:30) to enhance dissolution .
  • Thermodynamic studies : Measure Hansen solubility parameters to predict miscibility .
    Methodological Tip : Use dynamic light scattering (DLS) to monitor aggregation in real-time.

How can computational methods predict biological interaction mechanisms?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with PyRx to model binding to kinase targets (e.g., PDB: 3B0) .
  • MD simulations : GROMACS simulations reveal stability of hydrogen bonds between NH₂ and protein residues .
    Case Study : A 2024 study correlated trifluoromethoxy group orientation with IC₅₀ values for kinase inhibitors .

How do electron-withdrawing substituents influence the compound’s reactivity?

Advanced Research Focus
The trifluoromethoxy group (-OCF₃) increases electrophilicity at the pyridine ring’s 3-position, facilitating:

  • Nucleophilic aromatic substitution : Amines or thiols attack the activated position .
  • Oxidative stability : DFT calculations show reduced HOMO energy (-7.2 eV) compared to methoxy analogs .
    Methodological Tip : Perform cyclic voltammetry to quantify redox potentials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.